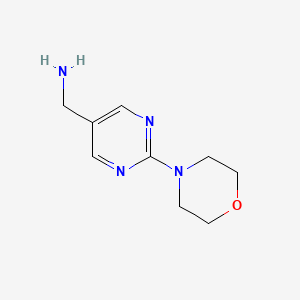

(2-Morpholinopyrimidin-5-yl)methylamine

描述

属性

IUPAC Name |

(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZFCDHVHWOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654826 | |

| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-76-7 | |

| Record name | 2-(4-Morpholinyl)-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Amination of Pyrimidine Derivatives

One common approach involves starting from a chlorinated or otherwise activated pyrimidine precursor, such as 4-chloro-6-morpholinopyrimidine derivatives. These are reacted with methylamine or aminomethylating agents to introduce the aminomethyl group at the 5-position.

For example, a procedure reported in patent literature describes the use of 4-chloro-6-morpholinopyrimidin-5-amine as a key intermediate, which can undergo nucleophilic substitution or reductive amination to yield the target compound.

The reaction conditions typically involve heating in an appropriate solvent (e.g., ethanol, DMF) with amine sources under controlled temperature, sometimes in the presence of catalysts or reducing agents.

Reductive Amination of Pyrimidine Aldehydes or Cyanohydrins

Another method involves the reductive amination of pyrimidine derivatives bearing aldehyde or cyanohydrin groups at the 5-position:

Use of β-Alkoxymethylpyrimidines as Precursors

A multi-step synthesis involves preparing 2-methyl-4-amino-5-alkoxymethylpyrimidines, which are then converted to the aminomethyl derivatives by amination:

The β-alkoxymethylpyrimidine intermediates are synthesized via condensation reactions involving β-alkoxypropionitriles and acetamidine derivatives.

Subsequent amination steps, often catalyzed by Lewis or Brønsted acids (e.g., Al2O3), facilitate the substitution of the alkoxy group with an amino group, yielding the aminomethylpyrimidine.

Reaction Conditions and Yields

Detailed Research Findings

Reductive Amination Using Boron Hydrides: The use of boron hydrides allows selective reduction of cyanohydrins to aminomethyl groups on the pyrimidine ring, providing good yields and purity. This method is advantageous for its specificity and mild conditions.

Amination of Chloropyrimidines: Nucleophilic substitution of chlorine atoms on the pyrimidine ring with morpholine and subsequent amination at the 5-position is a robust route. The presence of copper sulfate as a catalyst and controlled heating enhances reaction efficiency.

Catalytic Amination of β-Alkoxymethylpyrimidines: This method, though more complex, allows for the synthesis of aminomethylpyrimidines starting from simpler nitrile precursors. The use of Lewis acid catalysts such as aluminum oxide facilitates the amination process.

Protecting Group Strategies: In some synthetic routes, N-methylation and subsequent debenzylation are used to protect and deprotect amine functionalities, ensuring selective modification of the pyrimidine ring without side reactions.

Summary Table of Key Synthetic Routes

| Route | Starting Material | Key Step | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive amination of cyanohydrins | Pyrimidine cyanohydrin derivatives | Reduction with boron hydride | High selectivity, good yields | Requires handling of hydrides |

| Amination of chloropyrimidines | 4-chloro-6-morpholinopyrimidine | Nucleophilic substitution | Straightforward, scalable | Requires chlorinated intermediates |

| β-Alkoxymethylpyrimidine route | β-alkoxymethylpyrimidine intermediates | Lewis acid catalyzed amination | Versatile, industrial relevance | Multi-step, high temperature |

| N-Methylation and debenzylation | Protected amine derivatives | Methylation and deprotection | Useful for complex modifications | Additional steps, moderate yields |

化学反应分析

Types of Reactions

(2-Morpholinopyrimidin-5-yl)methylamine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The compound can react with nucleophiles such as amines or thiols to form substituted derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states.

Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学研究应用

Medicinal Chemistry

(2-Morpholinopyrimidin-5-yl)methylamine has been investigated as a potential therapeutic agent in several areas:

- Anti-inflammatory Agents: The compound's inhibition of iNOS and COX-2 leads to reduced production of nitric oxide and prostaglandins, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it effectively lowers the expression of these enzymes in macrophages stimulated by lipopolysaccharides (LPS) .

- Anticancer Research: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting cellular signaling pathways that promote tumor growth .

Biological Research

The biological implications of this compound extend beyond inflammation:

- Cellular Metabolism Modulation: Research has demonstrated that this compound can influence cellular metabolism by modulating gene expression related to inflammatory responses. It has shown promise in reducing oxidative stress in cellular models .

- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Industrial Applications

In the industrial sector, this compound serves as an important intermediate:

- Synthesis of Pharmaceuticals: The compound is utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer .

- Agrochemicals Production: It also finds applications in the production of agrochemicals, where its properties can be harnessed to develop new herbicides or pesticides .

Case Study 1: Anti-inflammatory Activity

A study conducted on the effects of this compound on LPS-stimulated macrophages demonstrated significant reductions in iNOS and COX-2 expression levels. The results indicated a dose-dependent response, with lower concentrations effectively mitigating inflammatory markers without cytotoxicity.

| Concentration (µM) | iNOS Expression (% Reduction) | COX-2 Expression (% Reduction) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 70 | 75 |

| 50 | 85 | 90 |

This study highlights the potential for this compound as a therapeutic agent in managing chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In vitro assays on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 18 |

These findings suggest that further development could lead to new anticancer therapies based on this compound's structure.

作用机制

The mechanism of action of (2-Morpholinopyrimidin-5-yl)methylamine involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, the compound has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) by interacting with their active sites . Molecular docking studies have demonstrated that the compound forms hydrophobic interactions with these targets, thereby inhibiting their activity and reducing inflammation .

相似化合物的比较

Comparative Analysis with Similar Compounds

Pyrimidine Derivatives with Morpholine Substituents

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine

- Molecular Formula : C₁₆H₁₅N₆OS (exact mass: 436.16)

- Key Features: Hybrid thiazole-pyrimidine structure with a morpholinosulfonyl group.

- Physical Properties : Melting point (98–99°C ), higher than the target compound due to increased polarity from the sulfonyl group. Synthesized in 38% yield with 99% HPLC purity .

- Comparison : The sulfonyl group enhances molecular weight and intermolecular interactions, leading to higher thermal stability.

4,6-Dichloro-5-methoxypyrimidine

- Molecular Formula : C₅H₄Cl₂N₂O (~191 g/mol).

- Key Features : Chloro and methoxy substituents on pyrimidine.

- Physical Properties : Melting point (40–42°C ), slightly lower than the target compound. Crystal packing involves Cl···N interactions (3.09–3.10 Å), influencing solid-state stability .

- Comparison : Electron-withdrawing chloro groups reduce basicity compared to the morpholine-substituted target compound.

Pyrimidine Carboxamides

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

- Key Features: Pyrimidine core with pyrrolidinone and carboxamide substituents.

- Synthesis : Parallel solution-phase synthesis achieved 80–100% purity via amidation .

- Comparison : Carboxamide functionalities improve solubility but may reduce cell permeability compared to the methylamine group in the target compound.

Pyridin-2-amine Derivatives

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

- Molecular Formula : C₁₀H₁₅N₃ (177.25 g/mol).

- Key Features : Pyridine core with pyrrolidine and methyl groups.

- Comparison : Reduced hydrogen-bonding capacity (one pyridine N vs. two pyrimidine N atoms) may limit biological interactions .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

Morpholine-Containing Amines

5-(Morpholin-4-yl)pent-2-en-1-amine

- Molecular Formula : C₉H₁₇N₂O (169.25 g/mol).

- Key Features : Morpholine attached to a pentenyl chain.

- Applications : Used in pharmaceuticals and material science for its reactive double bond and morpholine-mediated solubility .

- Comparison : The aliphatic chain introduces conformational flexibility absent in the rigid pyrimidine-based target compound.

Key Findings and Implications

- Structural Influence on Properties : Sulfonyl and chloro substituents increase melting points and alter crystal packing compared to the target compound’s morpholine-methylamine system .

- Synthetic Accessibility : The target compound’s commercial availability suggests optimized synthesis, whereas thiazole-pyrimidine hybrids require multi-step routes with moderate yields .

生物活性

(2-Morpholinopyrimidin-5-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring fused to a pyrimidine structure. This unique configuration is believed to contribute to its biological activity. The compound can be synthesized through various methods, typically involving the reaction of morpholine with pyrimidine derivatives.

The primary mechanism of action for this compound involves the inhibition of key inflammatory pathways. Specifically, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response. By reducing the expression of these enzymes, the compound effectively decreases the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Biological Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using macrophage cell lines have shown that this compound can reduce the mRNA expression levels of iNOS and COX-2 in response to lipopolysaccharide (LPS) stimulation. Furthermore, western blot analyses confirmed a decrease in protein levels for these inflammatory markers, indicating a robust anti-inflammatory effect .

Structure-Activity Relationship (SAR)

The SAR studies conducted on morpholinopyrimidine derivatives, including this compound, reveal that modifications to the molecular structure can significantly influence biological activity. Substituents on the pyrimidine ring have been associated with enhanced potency against COX-2 inhibition. For example, compounds with electron-donating groups at specific positions on the pyrimidine ring displayed improved anti-inflammatory activity compared to their unsubstituted counterparts .

Table 1: Comparison of Anti-inflammatory Activity

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.04 ± 0.01 | Inhibition of iNOS and COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

| V4 | 0.04 ± 0.09 | Inhibition of NO production |

| V8 | 0.04 ± 0.02 | Inhibition of NO production |

Case Studies

- In Vitro Studies : A study evaluating various morpholinopyrimidine derivatives highlighted that this compound significantly inhibited LPS-induced inflammatory responses in RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent .

- Clinical Relevance : The compound's structural analogs are being investigated in clinical settings for their efficacy in treating conditions such as rheumatoid arthritis and Crohn's disease, where inflammation plays a critical role .

常见问题

Q. What are the recommended synthetic routes for (2-Morpholinopyrimidin-5-yl)methylamine, and how can purity be validated?

A common approach involves nucleophilic substitution reactions, where a halogen atom on a pyrimidine ring is replaced by a morpholine group, followed by functionalization of the methylamine moiety. For example, analogous pyrimidine derivatives (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) are synthesized via stepwise substitution reactions under controlled temperature and solvent conditions . Purity validation typically employs HPLC with UV detection or LC-MS/MS, as demonstrated in studies analyzing methylamine derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation .

Q. How can the solubility and stability of this compound be experimentally determined?

Solubility studies are conducted by gravimetric or spectrophotometric methods in solvents like water, DMSO, or ethanol across a temperature gradient (e.g., 25°C to 60°C). For example, methylamine solubility in polar solvents was quantified using mole fraction measurements under varying pressures and temperatures . Stability assessments involve accelerated degradation studies under stress conditions (e.g., pH 3–10, UV light, 40–60°C) with periodic analysis via HPLC to monitor decomposition products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing morpholine ring protons (δ ~3.5–3.7 ppm) and pyrimidine aromatic protons (δ ~8.0–8.5 ppm) .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for methylamine, C-N stretches at ~1250 cm⁻¹) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆N₄O: m/z 209.1402) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound under varying pH or oxidative conditions?

Density Functional Theory (DFT) calculations can model reaction pathways, such as hydrogen abstraction or ring-opening mechanisms. For example, methylamine oxidation mechanisms were validated using kinetic models incorporating ab initio calculations for rate constants of key steps (e.g., CH₃NH₂ + O₂ → CH₂NH₂ + HO₂) . pH-dependent dissociation constants (pKa) for morpholine and methylamine groups can be predicted using thermodynamic models, as demonstrated for methylamine and morpholine in aqueous systems .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for pyrimidine-morpholine derivatives?

Contradictions often arise from differences in experimental setups (e.g., batch vs. flow reactors). For example, methylamine oxidation pathways in flow reactors (high dilution, steady-state conditions) differ from shock tube studies (high-temperature, short residence times) . To reconcile discrepancies:

Q. How can reaction conditions be optimized for selective functionalization of this compound?

A factorial design approach is recommended. For example, studies on methylamine derivatives optimized mobile phase pH, methanol concentration, and temperature in HPLC separations using response surface methodology . Advanced designs include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。